![molecular formula C18H20F3NO3 B2370787 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797214-13-1](/img/structure/B2370787.png)
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as FMeNER-Der-02, is a novel compound that has been synthesized for scientific research purposes. This compound has gained interest due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Synthesis and Structural Characterization
Furan derivatives are synthesized and characterized using techniques like FT-IR, 1H, and 13C NMR spectroscopy, X-ray powder diffraction (XRPD), and density functional theory (DFT) analyses. For instance, Rachida Rahmani et al. (2017) detailed the synthesis and molecular structure of a compound with furan components, emphasizing the importance of XRPD and DFT in understanding intermolecular interactions and structural packing in the solid state Rahmani et al., 2017.
Biological Activities
Antioxidant and anticancer activities are notable among furan derivatives. I. Tumosienė et al. (2020) synthesized novel derivatives showing significant antioxidant activity, compared to ascorbic acid, and demonstrated cytotoxic effects against human cancer cell lines Tumosienė et al., 2020. This illustrates the potential of furan derivatives in developing new anticancer therapies.
Antiplasmodial Activities
Furan derivatives have also been evaluated for their antiplasmodial activities against strains of Plasmodium falciparum. Theresa Hermann et al. (2021) discussed the preparation of N-acylated furazan-3-amine derivatives, highlighting several with promising activity against malaria, a key global health challenge Hermann et al., 2021.
Reactivity and Complex Formation
The reactivity of furan derivatives in forming complexes and undergoing various chemical reactions has been a subject of study as well. Gurjaspreet Singh et al. (2013) explored the synthesis and characterization of 2-furancarbinol complexes with silicon, demonstrating the versatility of furan derivatives in forming novel chemical structures Singh et al., 2013.
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3/c1-24-11-9-22(12-15-8-10-25-13-15)17(23)7-4-14-2-5-16(6-3-14)18(19,20)21/h2-3,5-6,8,10,13H,4,7,9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACGUZPCNKJEDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide |
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